N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(o-tolyloxy)acetamide
説明
This compound belongs to the pyrazolo[3,4-d]pyrimidine class, characterized by a bicyclic heteroaromatic core modified with a tert-butyl group at the N1 position and an acetamide side chain substituted with an o-tolyloxy group (2-methylphenoxy). The tert-butyl group enhances metabolic stability by sterically hindering enzymatic degradation, while the o-tolyloxy moiety contributes to lipophilicity and target binding interactions . The 4-oxo group on the pyrimidine ring is critical for hydrogen bonding with biological targets, such as kinases or enzymes involved in inflammatory pathways.
特性
IUPAC Name |
N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-2-(2-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O3/c1-12-7-5-6-8-14(12)26-10-15(24)21-22-11-19-16-13(17(22)25)9-20-23(16)18(2,3)4/h5-9,11H,10H2,1-4H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYVLBTZJRLBZHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NN2C=NC3=C(C2=O)C=NN3C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(o-tolyloxy)acetamide is a complex organic compound belonging to the class of phenylpyrazoles. Its structure includes a pyrazolo[3,4-d]pyrimidine core, which is significant due to its various biological activities. This article explores the biological activity of this compound, focusing on its potential pharmacological applications, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound features several notable structural components:
- Pyrazolo[3,4-d]pyrimidine ring : This fused ring system is known for its diverse biological activities.
- Tert-butyl group : Enhances lipophilicity and may influence biological activity and solubility.
- Toloxyacetamide moiety : Contributes to the compound's potential interactions with biological targets.
Table 1: Structural Features of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-2-(o-tolyloxy)acetamide | Similar pyrazolo[3,4-d]pyrimidine core | Antitumor activity reported |
| 5-Acetyl-4-amino-pyrimidines | Related pyrimidine structure | Potential antiviral properties |
| 4,5-Dihydropyrazolo[3,4-d]pyrimidin-4-one derivatives | Fused heterocyclic rings | Antimicrobial and anticancer activities |
Pharmacological Properties
Compounds containing the pyrazolo[3,4-d]pyrimidine linkage have demonstrated a range of pharmacological activities:
- Antitumor Activity : Preliminary studies suggest that N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(o-tolyloxy)acetamide may exhibit efficacy against various cancer cell lines due to its structural characteristics .
- Antiviral Properties : Similar compounds have shown potential against viral infections, indicating that this compound may also possess antiviral capabilities .
- Antimicrobial Effects : The presence of the pyrazole ring has been linked to antimicrobial activities in related compounds .
The mechanism by which N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(o-tolyloxy)acetamide exerts its biological effects likely involves:
- Inhibition of Protein Kinases : The compound may bind to specific kinases or enzymes, inhibiting their activity and affecting downstream signaling pathways. This can lead to reduced cell proliferation and increased apoptosis in cancer cells .
Case Studies and Research Findings
Several studies have explored the biological effects of pyrazolo[3,4-d]pyrimidine derivatives:
- In Vitro Studies : Research has indicated that pyrazolo[3,4-d]pyrimidines can inhibit cancer cell growth in vitro. For instance, compounds with similar structures have shown promising results in inducing apoptosis in various cancer cell lines .
- Structure–Activity Relationship (SAR) : Investigations into the SAR of related compounds highlight how modifications to the core structure can enhance or diminish biological activity. This suggests that further modifications to N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(o-tolyloxy)acetamide could lead to more potent derivatives .
Future Directions
Future research should focus on:
- Elucidating Mechanisms : Detailed studies are needed to fully understand the mechanisms by which this compound affects cellular pathways.
- In Vivo Studies : Testing in animal models will be crucial to assess the therapeutic potential and safety profile of N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(o-tolyloxy)acetamide.
- Drug Development : Investigating modifications could lead to novel anti-cancer agents with enhanced efficacy and improved pharmacokinetic profiles.
類似化合物との比較
Comparison with Structurally Similar Compounds
N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-ethoxyacetamide
- Structural Differences : The o-tolyloxy group in the target compound is replaced with an ethoxy group (-OCH2CH3).
- Lower molecular weight (347.32 vs. 383.4 for the target compound) may improve solubility but reduce target affinity .
- Synthetic Relevance : Ethoxy derivatives are intermediates in optimizing pharmacokinetic profiles during drug discovery .
N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2,6-difluorobenzamide
- Structural Differences : The acetamide side chain is replaced with a 2,6-difluorobenzamide group.
- Impact on Properties :
- Biological Activity : Fluorinated analogs show enhanced inhibition of kinases like EGFR and VEGFR in preclinical models .
N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-naphthamide
- Structural Differences : The o-tolyloxyacetamide is replaced with a 1-naphthamide group.
- Impact on Properties :
- Therapeutic Potential: Such derivatives are explored in CNS-targeted therapies due to their improved brain uptake .
2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-chloro-4-methylphenyl)acetamide
- Structural Differences : The o-tolyloxy group is replaced with a 3-chloro-4-methylphenyl substituent.
- Methyl group at the para position may stabilize interactions with hydrophobic residues in enzyme active sites .
- Biological Data : This analog demonstrated 50% inhibition (IC50) of COX-2 at 0.8 μM in vitro, suggesting anti-inflammatory applications .
Comparative Data Table
Research Findings and Trends
- Substituent Effects : Electron-withdrawing groups (e.g., -F, -Cl) improve target affinity but may reduce solubility. Aromatic bulk (naphthamide) enhances lipophilicity for CNS targets but requires formulation optimization .
- Therapeutic Scope : Modifications to the acetamide side chain dictate selectivity—e.g., o-tolyloxy derivatives are prioritized for anti-inflammatory applications, while fluorinated analogs target kinases .
- Synthetic Challenges: Introducing bulky groups (e.g., naphthamide) complicates purification, as noted in patent literature .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
